Nitromemantine

Description

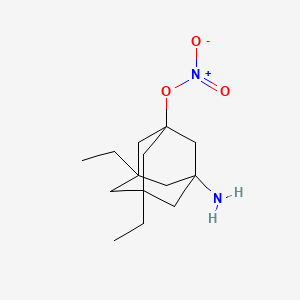

Structure

2D Structure

3D Structure

Properties

CAS No. |

765890-91-3 |

|---|---|

Molecular Formula |

C14H24N2O3 |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(3-amino-5,7-diethyl-1-adamantyl) nitrate |

InChI |

InChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3 |

InChI Key |

SENUTBBWBZZNRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Function NMDA Receptor Antagonists: A Technical Guide to Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and experimental validation of dual-function N-methyl-D-aspartate (NMDA) receptor antagonists as a promising strategy for neuroprotection. By targeting both excitotoxicity and other key pathological cascades, these compounds offer a multi-faceted approach to mitigating neuronal damage in a range of neurological disorders. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on key compounds, and detailed experimental protocols for their evaluation.

The Dichotomous Role of NMDA Receptors in Neuronal Fate

The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events known as excitotoxicity. This pathological process is a common feature in neurodegenerative diseases and acute brain injuries.[1][2]

A critical aspect of NMDA receptor signaling is its subcellular location. Synaptic NMDA receptors are primarily associated with pro-survival pathways, while extrasynaptic NMDA receptors are linked to cell death and the suppression of pro-survival signaling.[3][4][5] This distinction provides a key therapeutic window: selectively antagonizing extrasynaptic NMDA receptors while preserving the physiological function of synaptic receptors is a primary goal in the development of neuroprotective agents.

Dual-Function NMDA Receptor Antagonists: A Multi-Targeted Approach

Dual-function NMDA receptor antagonists are innovative therapeutic candidates that combine the blockade of excitotoxicity with at least one other neuroprotective mechanism. This can include antioxidant, anti-inflammatory, or other disease-modifying properties. By addressing multiple facets of neurodegeneration, these compounds hold the potential for greater efficacy compared to traditional single-target antagonists.

Quantitative Data on Neuroprotective NMDA Receptor Antagonists

The following tables summarize key quantitative data for representative dual-function NMDA receptor antagonists and other relevant compounds. This data is essential for comparing the potency and efficacy of these agents in preclinical studies.

| Compound | Type | Target/Function | IC50 (NMDA Receptor) | Other Quantitative Data | Reference(s) |

| Memantine (B1676192) | Uncompetitive NMDA Receptor Antagonist | Blocks extrasynaptic NMDARs | ~1 µM (in vitro excitotoxicity) | - | [6][7] |

| Memantine-Ferulic Acid Hybrid (Compound 7) | Dual-Function: NMDA Antagonist & Antioxidant | Voltage-dependent NMDA antagonist, ROS scavenger | 6.9 µM | - | [8] |

| 6-Chlorotacrine-Memantine Hybrid (Compound 3) | Dual-Function: NMDA Antagonist & AChE Inhibitor | Blocks GluN1/N2B, inhibits Acetylcholinesterase | 1.80 µM | AChE IC50 = 9.41 nM | [9] |

| Hemantane | Low-Affinity Uncompetitive NMDA Receptor Antagonist | Anti-inflammatory properties | - | Reduces inflammation in FCA-induced arthritis | [10] |

| MK-801 | Uncompetitive NMDA Receptor Antagonist | High-affinity channel blocker | - | Neuroprotective in a dose-dependent manner | [11] |

| Ifenprodil | Non-competitive NMDA Receptor Antagonist | Selective for GluN2B-containing receptors | - | Neuroprotective by blocking extrasynaptic NMDARs | [12] |

Table 1: Quantitative data for selected dual-function and reference NMDA receptor antagonists.

Signaling Pathways in NMDA Receptor-Mediated Neuroprotection and Neurotoxicity

The differential signaling cascades initiated by synaptic and extrasynaptic NMDA receptors determine the ultimate fate of the neuron. Understanding these pathways is crucial for the rational design of neuroprotective therapies.

Pro-Survival Signaling of Synaptic NMDA Receptors

Activation of synaptic NMDA receptors leads to a localized increase in intracellular calcium, which preferentially activates pro-survival signaling cascades. A key pathway involves the activation of the transcription factor cAMP-response element-binding protein (CREB), which upregulates the expression of neuroprotective genes such as brain-derived neurotrophic factor (BDNF).[2][13] Synaptic NMDA receptor activity also boosts intrinsic antioxidant defenses by modulating the thioredoxin-peroxiredoxin system.[14]

Caption: Pro-survival signaling pathway of synaptic NMDA receptors.

Pro-Death Signaling of Extrasynaptic NMDA Receptors

In contrast, excessive activation of extrasynaptic NMDA receptors, often occurring under excitotoxic conditions, triggers a cascade of events leading to neuronal death. This includes the activation of calpains, which are calcium-dependent proteases that degrade essential cellular components.[15] Extrasynaptic NMDA receptor signaling also leads to the shutdown of pro-survival pathways like CREB and promotes mitochondrial dysfunction and oxidative stress.[13]

Caption: Pro-death signaling pathway of extrasynaptic NMDA receptors.

Experimental Protocols for the Evaluation of Neuroprotective NMDA Receptor Antagonists

The following section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the neuroprotective effects of dual-function NMDA receptor antagonists.

In Vitro Assays

This technique allows for the direct measurement of NMDA receptor-mediated currents and their modulation by antagonist compounds.

-

Cell Preparation: Culture primary neurons or HEK293 cells expressing specific NMDA receptor subunits on glass coverslips.

-

Recording Solution (External): Prepare an artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. For isolating NMDA currents, include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

-

Recording Solution (Internal): Fill patch pipettes (3-5 MΩ resistance) with a solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH.

-

Recording Procedure:

-

Obtain a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline, co-apply the NMDA receptor agonist with varying concentrations of the antagonist.

-

Record the inhibition of the agonist-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist to determine the IC50 value.

This method visualizes and quantifies changes in intracellular calcium concentration in response to NMDA receptor activation and its blockade by antagonists.[1][3][15][16]

-

Cell Preparation: Plate primary neurons on poly-L-lysine coated glass coverslips.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., HBSS).

-

Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Imaging Procedure:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Perfuse the cells with a solution containing NMDA and glycine to induce a calcium influx.

-

After washout, pre-incubate the cells with the NMDA receptor antagonist.

-

Co-apply the agonist and antagonist and record the change in the 340/380 fluorescence ratio.

-

-

Data Analysis: Calculate the 340/380 fluorescence ratio over time. The change in this ratio is proportional to the intracellular calcium concentration.

These assays quantify the neuroprotective effects of the antagonists against NMDA-induced excitotoxicity.

-

MTT Assay (Cell Viability):

-

Seed neuronal cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the NMDA receptor antagonist for a specified time.

-

Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100-500 µM) for a defined period.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability.

-

-

LDH Assay (Cytotoxicity):

-

Follow the same cell treatment protocol as the MTT assay.

-

After the excitotoxic insult, collect the cell culture supernatant.

-

Add the LDH assay reaction mixture to the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm. Increased absorbance correlates with the amount of lactate (B86563) dehydrogenase released from damaged cells, indicating higher cytotoxicity.[17][18][19][20]

-

In Vivo Models of Neurodegeneration

This model mimics the pathophysiology of ischemic stroke and is widely used to evaluate the neuroprotective efficacy of drug candidates.[2][4][5][21][22]

-

Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Maintain body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA proximally and the ECA distally.

-

Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow for reperfusion.

-

-

Drug Administration: Administer the NMDA receptor antagonist intravenously, intraperitoneally, or via stereotaxic injection before, during, or after the ischemic insult.

-

Outcome Measures:

-

Neurological Deficit Scoring: Assess motor and sensory function at various time points post-ischemia.

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

This technique allows for the induction of a localized excitotoxic lesion in a specific brain region.[23][24][25][26]

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Surgical Procedure:

-

Make an incision in the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus or striatum).

-

Drill a small burr hole in the skull at the determined coordinates.

-

Slowly lower a microsyringe needle to the target depth.

-

Infuse a small volume of NMDA solution (e.g., 10-50 nmol in 0.5-1 µL) over several minutes.

-

-

Drug Administration: The neuroprotective agent can be administered systemically or co-injected with the NMDA.

-

Outcome Measures:

-

Histological Analysis: Assess neuronal loss and damage in the injected region using techniques like Nissl staining or immunohistochemistry for apoptotic markers.

-

Behavioral Testing: Evaluate cognitive or motor deficits relevant to the targeted brain region.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of dual-function NMDA receptor antagonists.

Caption: In vitro evaluation workflow for dual-function NMDA receptor antagonists.

Caption: In vivo evaluation workflow for lead candidate NMDA receptor antagonists.

Conclusion

Dual-function NMDA receptor antagonists represent a sophisticated and promising therapeutic strategy for a multitude of neurological disorders characterized by excitotoxicity and other pathological processes. By understanding the distinct roles of synaptic and extrasynaptic NMDA receptors and employing a rigorous experimental pipeline, researchers can identify and validate novel neuroprotective agents with enhanced therapeutic potential. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of neuroprotection.

References

- 1. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 2. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Transient Intraluminal Filament Middle Cerebral Artery Occlusion Stroke Model in Rats: A Step-by-Step Guide and Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low-Affinity NMDA Receptor Antagonist Hemantane in a Topical Formulation Attenuates Arthritis Induced by Freund’s Complete Adjuvant in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can the neuroprotective effects of memantine prevent the complications of brain injuries? A systematic review of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synaptic NMDA receptor activity boosts intrinsic antioxidant defences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brainvta.tech [brainvta.tech]

- 17. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. scribd.com [scribd.com]

- 21. ahajournals.org [ahajournals.org]

- 22. Pretreatment of transient focal cerebral ischemia in rats with the calcium antagonist AT877 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stereotaxic Injections [protocols.io]

- 24. Stereotaxic Injection by Nanoject Protocol [protocols.io]

- 25. rwdstco.com [rwdstco.com]

- 26. Stereotaxic surgery procedures [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Development of Nitromemantine for Synaptic Restoration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromemantine (also known as YQW-36 or NitroSynapsin) is a novel investigational drug developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[1] It represents a significant advancement in the therapeutic strategy for such conditions by not only aiming to halt disease progression but also to restore lost synaptic connections.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its role in synaptic restoration. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Synaptic Failure in Neurodegeneration

Synaptic loss is a primary pathological correlate of cognitive decline in Alzheimer's disease and other neurodegenerative disorders.[4] The prevailing hypothesis of excitotoxicity posits that excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate (B1630785) leads to a cascade of neurotoxic events, ultimately resulting in synaptic dysfunction and neuronal death.[5]

Memantine (B1676192), an FDA-approved drug for moderate-to-severe Alzheimer's disease, is a low-affinity, uncompetitive antagonist of the NMDA receptor.[5][6] It preferentially blocks the excessive activation of extrasynaptic NMDA receptors (eNMDARs), which are largely responsible for mediating excitotoxicity, while sparing the normal physiological activity of synaptic NMDA receptors crucial for learning and memory.[1][7] However, the clinical efficacy of memantine is modest.[2][8] This limitation prompted the development of a next-generation therapeutic, this compound.

The Discovery of this compound: A Dual-Function Molecule

This compound was developed through a rational drug design approach by researchers at the Sanford-Burnham Medical Research Institute, led by Dr. Stuart A. Lipton.[2][3] It is a chimeric molecule that combines the adamantane (B196018) structure of memantine with a nitro group derived from nitroglycerin.[2][9] This innovative design resulted from the discovery that a fragment of nitroglycerin could bind to a distinct redox-modulatory site on the NMDA receptor.[2][10] The memantine moiety of this compound serves to target the drug to the NMDA receptor channel, particularly the hyperactive eNMDARs implicated in neurodegeneration.[2][7] After a rigorous screening of 37 derivatives, this compound emerged as the lead candidate.[2][9]

Mechanism of Action: A Two-Pronged Attack on Excitotoxicity

This compound exerts its neuroprotective and synapto-restorative effects through a unique dual mechanism of action at the NMDA receptor:

-

Open-Channel Blockade: Similar to its parent compound, the memantine portion of this compound acts as a low-affinity, voltage-dependent, uncompetitive antagonist that binds within the ion channel of the NMDA receptor. This action preferentially blocks the sustained, pathological influx of Ca2+ through excessively open eNMDARs.[1][7]

-

S-Nitrosylation of a Redox Site: The novel feature of this compound is the targeted delivery of a nitro group to a redox-sensitive cysteine thiol site on the NMDA receptor complex, leading to S-nitrosylation.[7] This covalent modification allosterically inhibits receptor activity, providing a second layer of antagonism against excitotoxicity.[4][7] This S-nitrosylation is potentiated under hypoxic conditions, which are often associated with neurodegenerative processes.[7]

This dual-site action allows this compound to more effectively quell the excitotoxic signaling cascade initiated by pathological conditions, such as the presence of amyloid-β (Aβ) oligomers in Alzheimer's disease.[4][7]

Signaling Pathway of Aβ-Induced Synaptic Damage and this compound Intervention

The following diagram illustrates the signaling cascade leading to synaptic damage in Alzheimer's disease and the points of intervention by this compound.

Preclinical Efficacy: Quantitative Data

Preclinical studies in various models of neurodegeneration have demonstrated the superior efficacy of this compound compared to memantine.

Table 1: In Vitro NMDA Receptor Antagonism

| Compound | IC₅₀ (µM) | Receptor Subunit Composition | Experimental System |

| Memantine | 0.5 - 1.0 | GluN1/GluN2A | Xenopus oocytes |

| This compound (YQW-035) | 6.3 | GluN1/GluN2A | Xenopus oocytes |

| This compound (YQW-036) | 2.4 | GluN1/GluN2A | Xenopus oocytes |

| Amantadine | ~35 | GluN1/GluN2A | Xenopus oocytes |

| Data sourced from Takahashi et al., 2015.[4] |

Table 2: Neuroprotection in a Rat Model of Focal Cerebral Ischemia (tMCAO/R)

| Treatment Group | Loading Dose (µmol/kg) | Maintenance Dose (µmol/kg) | Infarct Size (% of hemisphere) | Neurological Score |

| Vehicle (Saline) | - | - | 45.3 ± 3.1 | 3.8 ± 0.2 |

| Memantine | 90.3 | 4.63 | 28.7 ± 4.2 | 3.1 ± 0.4 |

| This compound (YQW-036) | 65.8 | 3.29 | 18.9 ± 3.5 | 2.2 ± 0.3 |

| Statistically significant improvement compared to vehicle. Data adapted from Takahashi et al., 2015.[4] |

Table 3: Synaptic Protection in an In Vitro Alzheimer's Disease Model

| Condition | Dendritic Spine Density (spines/10 µm) |

| Control | 10.2 ± 0.5 |

| Aβ Oligomers (500 nM) | 5.1 ± 0.4 |

| Aβ + Memantine (10 µM) | 7.3 ± 0.6 |

| Aβ + this compound (10 µM) | 9.8 ± 0.7 |

| Data represents the protective effect against Aβ-induced dendritic spine loss in hippocampal neurons. Adapted from Talantova et al., 2013. |

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the inhibitory concentration (IC₅₀) of compounds on specific NMDA receptor subtypes.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Incubation: Oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

-

The test compound (e.g., this compound) is co-applied with the agonists at varying concentrations.

-

The peak inward current at each concentration is measured and used to construct a dose-response curve to calculate the IC₅₀.

-

Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R) in Rats

This protocol models focal cerebral ischemia (stroke) to assess the neuroprotective effects of a drug.

-

Animal Preparation: Adult male spontaneously hypertensive rats (SHR) are anesthetized.

-

MCAO Procedure:

-

The right common carotid artery, external carotid artery, and internal carotid artery are exposed.

-

A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

-

Reperfusion: After a set period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.

-

Drug Administration: The test compound (this compound or memantine) or vehicle is administered intraperitoneally at the time of reperfusion (loading dose) and again at a later time point (maintenance dose).[7]

-

Outcome Measures:

-

Neurological Deficit Scoring: Animals are assessed for motor and neurological deficits at a set time post-reperfusion (e.g., 24 hours).

-

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[4]

-

Biotin (B1667282) Switch Assay for S-Nitrosylation

This assay is used to detect the S-nitrosylation of specific proteins, such as the NMDA receptor.

Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase:

-

Mice are placed in the pool from different starting locations and must learn to find the hidden platform.

-

The time taken to find the platform (escape latency) is recorded over several trials and days.

-

-

Probe Trial:

-

The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Drug Administration: The test compound is administered before or after training sessions to assess its effect on learning, consolidation, or retrieval of spatial memory.

Future Directions and Clinical Development

The promising preclinical data for this compound has positioned it as a candidate for clinical trials in Alzheimer's disease and other neurological conditions.[2] Its dual mechanism of action, which not only protects against excitotoxicity but also appears to restore synaptic structures, offers a potential disease-modifying therapeutic strategy. Future research will likely focus on its long-term efficacy and safety in human subjects, as well as exploring its therapeutic potential in other neurodegenerative and psychiatric disorders characterized by synaptic dysfunction.

Conclusion

This compound represents a significant innovation in the field of neurotherapeutics. By combining the established NMDA receptor channel-blocking properties of memantine with a novel redox-modulatory mechanism, it offers a more potent and potentially synapto-restorative approach to treating neurodegenerative diseases like Alzheimer's. The in-depth technical data and methodologies presented in this guide underscore the robust scientific foundation for the continued development of this promising drug candidate.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. scitechdaily.com [scitechdaily.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Pharmacologically targeted NMDA receptor antagonism by this compound for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corrigendum: Pharmacologically targeted NMDA receptor antagonism by this compound for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. liverpool.ac.uk [liverpool.ac.uk]

Nitromemantine (YQW-36): A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromemantine (YQW-36) is a novel, second-generation derivative of the FDA-approved Alzheimer's disease medication, memantine (B1676192).[1][2] This in-depth technical guide details the chemical structure, physicochemical properties, and the dual-mechanism of action of this compound. It provides a comprehensive overview of its pharmacodynamics, supported by preclinical data, and outlines key experimental protocols for its evaluation. By targeting both the ion channel and a redox-sensitive site on the N-methyl-D-aspartate receptor (NMDAR), this compound offers a promising therapeutic strategy for neurodegenerative disorders characterized by excitotoxicity, such as Alzheimer's disease.

Chemical Structure and Physicochemical Properties

This compound is a derivative of memantine, an aminoadamantane compound. The key structural modification in this compound is the addition of a nitrooxy group to the adamantane (B196018) cage. The specific derivative, YQW-36, is characterized by the presence of two ethyl groups on the adamantane structure.

Table 1: Chemical and Physical Properties of this compound (YQW-36)

| Property | Value | Reference |

| IUPAC Name | (3-amino-5,7-diethyl-1-adamantyl) nitrate | |

| Synonyms | YQW-36, Nitrosynapsin | |

| Molecular Formula | C₁₄H₂₄N₂O₃ | |

| Molecular Weight | 268.35 g/mol | |

| Canonical SMILES | CCC12CC3(CC(C1)(CC(C2)(C3)O--INVALID-LINK--[O-])N)CC |

Mechanism of Action

This compound exhibits a unique dual-site mechanism of action at the N-methyl-D-aspartate receptor (NMDAR), which is a key player in synaptic plasticity, learning, and memory, but its overactivation leads to excitotoxicity and neuronal damage.[2][3]

-

Open-Channel Blockade: Similar to its parent compound, memantine, the aminoadamantane moiety of this compound acts as a low-affinity, voltage-dependent, uncompetitive antagonist. It preferentially enters and blocks the ion channel of excessively open, extrasynaptic NMDARs, which are pathologically activated in neurodegenerative diseases. This action reduces the toxic influx of calcium (Ca²⁺) into neurons.[2][3]

-

S-Nitrosylation: The novel feature of this compound is its nitrooxy group. This group is targeted to a redox-sensitive allosteric site on the NMDAR. At this site, it mediates the S-nitrosylation of cysteine residues on the receptor, a post-translational modification that further inhibits receptor activity. This dual action is believed to be responsible for the increased effectiveness of this compound compared to memantine alone.[2]

This dual mechanism allows this compound to selectively target overactive extrasynaptic NMDARs while sparing the normal physiological activity of synaptic NMDARs, which is crucial for learning and memory. This selectivity is expected to result in fewer side effects compared to non-selective NMDAR antagonists.[2]

References

Extrasynaptic NMDA Receptor Antagonism by Nitromemantine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of NMDA Receptor Signaling

N-methyl-D-aspartate receptors (NMDARs) are critical players in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] However, their role is a double-edged sword. The subcellular location of these receptors dictates their downstream signaling, leading to starkly different cellular outcomes.[1][2]

-

Synaptic NMDA Receptors (sNMDARs): Activation of sNMDARs is generally associated with pro-survival pathways. It promotes the activation of signaling cascades that lead to the expression of neuroprotective genes and the maintenance of neuronal health.[2][3]

-

Extrasynaptic NMDA Receptors (eNMDARs): In contrast, the overactivation of NMDARs located outside the synapse is linked to pathological conditions.[2][3] Excessive stimulation of eNMDARs triggers cell death pathways, contributing to neuronal damage in neurodegenerative diseases like Alzheimer's, Huntington's disease, and ischemic stroke.[1][3][4] This pathological activity is often mediated by glutamate (B1630785) spillover from the synapse.[2]

This dichotomy has driven the search for therapeutic agents that can selectively inhibit the detrimental effects of eNMDARs while sparing the crucial physiological functions of sNMDARs. Nitromemantine, a novel derivative of the FDA-approved drug memantine (B1676192), has emerged as a promising candidate that precisely targets this therapeutic window.[5][6]

This compound: A Dual-Mechanism, Targeted Antagonist

This compound (also known as YQW-036) is an aminoadamantane nitrate (B79036) compound designed for enhanced efficacy and safety.[5][7] It improves upon its predecessor, memantine, through a unique dual-action mechanism that provides targeted antagonism of over-activated eNMDARs, particularly in pathological states like hypoxia.[5][6]

The core mechanism involves two synergistic actions:

-

Voltage-Dependent Open-Channel Block: The memantine moiety of the molecule acts as a low-affinity, uncompetitive open-channel blocker.[5][8] It preferentially enters and blocks the NMDAR-associated ion channel when it is excessively open, a state characteristic of tonic eNMDAR overactivation.[5][9] Its fast off-rate kinetics are thought to spare normal, phasic synaptic transmission.[5]

-

Targeted S-Nitrosylation and Redox Modulation: The memantine scaffold targets a nitro group to redox-modulatory sites (specifically, reactive thiol groups on cysteine residues) on the NMDAR complex, external to the ion channel.[5][8] This leads to S-nitrosylation of the receptor, causing its desensitization and reducing channel activity.[5][6] Crucially, this redox modulation is potentiated by hypoxic conditions, thereby directing the drug's action specifically to ischemic neurons that are most in need of protection.[5][6]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from preclinical studies, comparing this compound (YQW-036) with its parent compound, memantine.

| Compound | IC50 (µM) | Receptor Type | Method |

| This compound (YQW-036) | Approaching 0.5–1 µM | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| Memantine | 0.5–1 µM | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| Amantadine | ~35 µM | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| Data sourced from Takahashi et al., 2015.[5] |

| Compound (10 µM) | Steady-State Channel Block | Receptor Type | Method |

| This compound (YQW-036) | Approximately the same as memantine | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| Memantine | Reference | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| This compound (YQW-035) | Less than memantine | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| Amantadine | Less than memantine | GluN1/GluN2A | Two-electrode voltage clamp (Oocytes) |

| Data sourced from Takahashi et al., 2015.[5] |

| Compound (10 µM) | Effect on NMDAR-mediated EPSC | Preparation |

| This compound (YQW-036) | Less blockade than memantine | Hippocampal Autapses |

| Memantine | More blockade than this compound | Hippocampal Autapses |

| This demonstrates that this compound spares physiological synaptic activity to a greater extent than memantine. Data sourced from Takahashi et al., 2015.[5] |

| Treatment Group | Infarct Size Reduction | Neurological Score Improvement | Animal Model |

| This compound | Significant reduction vs. vehicle & memantine (**P < 0.01) | Significant improvement vs. vehicle (*P < 0.05) | Spontaneously Hypertensive Rats (SHR) with tMCAO |

| Memantine | No significant reduction vs. vehicle | No significant improvement vs. vehicle | Spontaneously Hypertensive Rats (SHR) with tMCAO |

| Vehicle (Saline) | Reference | Reference | Spontaneously Hypertensive Rats (SHR) with tMCAO |

| Data sourced from Takahashi et al., 2015.[5][8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of NMDAR antagonists. The following are protocols for key experiments cited in the characterization of this compound.

Electrophysiological Assessment of NMDAR Blockade

This protocol is used to measure the inhibitory effect of compounds on NMDA-evoked currents.

-

Preparation:

-

Recording Technique:

-

Two-Electrode Voltage Clamp (Oocytes): Oocytes are voltage-clamped at a holding potential of -60 mV or -70 mV.[6] NMDA-evoked currents are induced by applying NMDA (100 µM) plus glycine (B1666218) (10 µM).[10]

-

Whole-Cell Patch Clamp (Neurons): A giga-ohm seal is formed on a neuron, and the membrane is ruptured to achieve whole-cell configuration. The cell is clamped at a holding potential of -70 mV.[5][11]

-

-

Procedure:

-

Establish a stable baseline current evoked by the NMDA receptor agonist.

-

Co-apply the agonist with the antagonist (e.g., this compound) at various concentrations to generate a dose-response curve.[5]

-

For voltage-dependence assessment, record the blockade at different holding potentials (e.g., -75 mV and +30 mV).[5][6]

-

Data is analyzed to determine the percentage of block and calculate the IC50 value.[10]

-

In Vivo Model of Focal Cerebral Ischemia

This protocol assesses the neuroprotective efficacy of a compound in a stroke model.

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are often used as they better model human stroke risk factors.[5]

-

Surgical Procedure (tMCAO):

-

Anesthetize the animal.

-

Perform a transient middle cerebral artery occlusion (tMCAO) by inserting a filament into the internal carotid artery to block blood flow to the MCA.

-

After a set period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

-

Drug Administration:

-

Outcome Measures:

-

Neurological/Behavioral Testing: Assess motor and neurological deficits using a standardized scoring system.[5]

-

Infarct Volume Measurement: Sacrifice animals at a defined time (e.g., 24 hours).[8] Remove the brain and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. Quantify the infarct volume.[5][8]

-

Assessment of Synaptic Function (LTP)

This protocol determines if a compound interferes with synaptic plasticity, a key physiological function of sNMDARs.

-

Preparation: Hippocampal slices are prepared from rodent brains.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus while stimulating the Schaffer collaterals.

-

Procedure:

-

Establish a stable baseline of synaptic transmission.

-

Apply the test compound (e.g., this compound) to the slice.

-

Induce Long-Term Potentiation (LTP) using a high-frequency stimulation protocol.

-

Continue recording for at least 60 minutes post-induction to determine if LTP is successfully induced and maintained in the presence of the drug.

-

This compound has been shown to spare LTP, unlike high-affinity NMDAR antagonists.[5]

-

Visualizations: Pathways and Workflows

Caption: Dual mechanism of this compound at the eNMDAR.

Caption: Opposing signaling pathways of sNMDAR vs. eNMDAR.

Caption: Experimental workflow for electrophysiology.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological targeting of NMDA receptors for neuroprotection. Its dual mechanism of action—combining a refined open-channel block with a novel, hypoxia-potentiated redox modulation—allows for the preferential inhibition of pathological extrasynaptic NMDAR activity while sparing essential synaptic functions.[5] Preclinical data demonstrates superior efficacy and an improved safety profile compared to memantine in models of cerebrovascular disease.[5][8] These promising findings strongly support the continued investigation and clinical development of this compound for treating devastating neurological disorders such as stroke, vascular dementia, and Alzheimer's disease.[5][12][13]

References

- 1. Mechanisms underlying NMDA receptor synaptic/extrasynaptic distribution and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Organization, control and function of extrasynaptic NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologically targeted NMDA receptor antagonism by this compound for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scitechdaily.com [scitechdaily.com]

- 13. Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the S-nitrosylation Mechanism of Nitromemantine in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromemantine represents a novel class of neuroprotective agents, engineered to offer a dual-mechanism approach to mitigating excitotoxicity, a key pathological process in a range of neurodegenerative disorders. As a derivative of the clinically approved N-methyl-D-aspartate (NMDA) receptor antagonist, memantine (B1676192), this compound not only retains the voltage-dependent, open-channel blocking properties of its parent compound but also introduces a targeted S-nitrosylation mechanism. This targeted delivery of a nitric oxide (NO) moiety to the NMDA receptor complex provides an additional layer of allosteric inhibition, preferentially under conditions of pathological receptor overactivation. This guide provides a comprehensive technical overview of the S-nitrosylation mechanism of this compound, detailing the underlying signaling pathways, experimental validation, and quantitative parameters of its action.

Core Mechanism: A Dual-Action Approach to Neuroprotection

This compound's innovative design combines two distinct but synergistic mechanisms of action at the NMDA receptor, a critical mediator of excitatory neurotransmission.

-

Voltage-Dependent Channel Blockade: Similar to memantine, the adamantane (B196018) moiety of this compound acts as an uncompetitive antagonist, physically occluding the NMDA receptor's ion channel when it is open.[1] This blockade is voltage-dependent, meaning it is more pronounced at the depolarized membrane potentials characteristic of pathologically overactive neurons, while largely sparing normal synaptic transmission.[1]

-

Targeted S-nitrosylation: The key innovation of this compound lies in its nitrate (B79036) group, which serves as a nitric oxide (NO) donor. The memantine scaffold of the molecule strategically targets this NO moiety to the NMDA receptor complex.[2] This targeted delivery leads to the S-nitrosylation of specific cysteine residues on the receptor, a post-translational modification that allosterically inhibits receptor function. This dual mechanism is thought to be responsible for the increased effectiveness of this compound compared to its parent compound.[1]

The Target: S-nitrosylation of the GluN1 Subunit

The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. Research has demonstrated that the primary target for this compound-induced S-nitrosylation is the GluN1 subunit .[2] Specifically, two cysteine residues on the GluN1 subunit have been identified as the key sites for this modification:

-

Cys744

-

Cys798

These residues are located in a "redox sensor" region of the protein. While S-nitrosylation of these sites on GluN1 has a minimal direct impact on ion channel activity, it allosterically modulates the S-nitrosylation of other sites on the GluN2 subunits, contributing to the overall inhibitory effect.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its derivatives.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound (YQW-036) | IC50 (Channel Blockade) | ~5 µM | Whole-cell patch clamp recordings in primary rat cortical neurons | [3] |

| Memantine | IC50 (Channel Blockade) | ~5 µM | Whole-cell patch clamp recordings in primary rat cortical neurons | [3] |

| This compound Derivative (NMT5) | EC50 (Neuroprotection) | 5.28 µM | Protection against SARS-CoV-2 in vitro | [2] |

Table 1: Pharmacological Parameters of this compound and Related Compounds

| Experimental Condition | Analyte | Observed Effect | Assay | Reference |

| Systemic administration of this compound (YQW-036) in a rat model of stroke | S-nitrosylated GluN1 (SNO-GluN1) | Significant increase in the ipsilateral (stroke) hemisphere compared to control | Biotin-Switch Assay | [2] |

| In vitro application of this compound (100 µM) | NMDA-evoked current | Inhibition of current in oocytes expressing GluN1/GluN2A NMDA receptors | Voltage clamp recordings | [3] |

Table 2: Effects of this compound on NMDA Receptor S-nitrosylation and Function

Signaling Pathways and Experimental Workflows

The this compound Signaling Pathway in Neurons

The signaling cascade initiated by this compound under excitotoxic conditions involves a targeted inhibition of overactive NMDA receptors, leading to downstream neuroprotective effects.

Caption: this compound's dual-action signaling pathway.

Experimental Workflow: The Biotin-Switch Assay

The biotin-switch assay is the gold standard for detecting and quantifying protein S-nitrosylation.[4][5][6] The workflow involves three key steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with biotin (B1667282).

Caption: Workflow of the Biotin-Switch Assay.

Experimental Protocols

Biotin-Switch Assay for Detecting this compound-Induced S-nitrosylation of the NMDA Receptor in Cultured Neurons

This protocol is adapted from standard biotin-switch assay methodologies for the specific application of studying this compound's effects on neuronal cultures.[4][5][6]

Materials:

-

Cultured primary neurons (e.g., cortical or hippocampal)

-

This compound

-

Lysis Buffer (HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)

-

Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)

-

Acetone (B3395972) (ice-cold)

-

Resuspension Buffer: HEN buffer with 1% SDS

-

Labeling Solution: Resuspension buffer containing 4 mM Biotin-HPDP and 100 mM sodium ascorbate

-

Neutralization Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7

-

Streptavidin-agarose beads

-

Elution Buffer: Neutralization buffer containing 100 mM 2-mercaptoethanol

-

Anti-GluN1 antibody

-

Anti-biotin antibody

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured neurons with desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Blocking of Free Thiols:

-

Add four volumes of Blocking Buffer to the lysate.

-

Incubate at 50°C for 20 minutes with gentle agitation.

-

-

Protein Precipitation:

-

Precipitate proteins by adding three volumes of ice-cold acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins.

-

Carefully decant the supernatant and wash the pellet twice with ice-cold 70% acetone.

-

-

Reduction and Biotinylation:

-

Resuspend the protein pellet in Resuspension Buffer.

-

Add one volume of Labeling Solution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Affinity Purification of Biotinylated Proteins:

-

Precipitate the proteins again with ice-cold acetone as described in step 3.

-

Resuspend the pellet in Neutralization Buffer.

-

Add streptavidin-agarose beads and incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Neutralization Buffer.

-

-

Elution and Detection:

-

Elute the biotinylated proteins by incubating the beads with Elution Buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-GluN1 antibody to confirm the S-nitrosylation of the NMDA receptor subunit. An anti-biotin antibody can be used to visualize all biotinylated proteins.

-

Conclusion

This compound's dual mechanism of action, combining voltage-dependent channel blockade with targeted S-nitrosylation of the NMDA receptor, represents a significant advancement in the development of neuroprotective therapeutics. This targeted approach allows for the preferential inhibition of pathologically overactive NMDA receptors, minimizing interference with normal synaptic function. The S-nitrosylation of Cys744 and Cys798 on the GluN1 subunit provides a crucial, additional layer of allosteric modulation. The experimental protocols and signaling pathways detailed in this guide provide a framework for further research into this compound and the development of next-generation, pathologically-activated therapeutics for neurodegenerative diseases.

References

- 1. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nitromemantine in Attenuating Glutamate Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurodegenerative diseases and acute neurological injuries. This technical guide provides an in-depth examination of Nitromemantine, a promising therapeutic agent designed to mitigate glutamate-induced neurotoxicity. We will explore its unique dual mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to Glutamate Excitotoxicity

Under normal physiological conditions, glutamate serves as the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive or prolonged activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺) into neurons.[1] This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases, lipases, and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal cell death.[1][2] This phenomenon, termed excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, stroke, and traumatic brain injury.[3][4]

This compound: A Dual-Mechanism NMDA Receptor Antagonist

This compound (also known as YQW-36) is a derivative of memantine (B1676192), an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease.[5][6] Like memantine, this compound functions as a low-affinity, voltage-dependent, uncompetitive antagonist of the NMDA receptor.[5][6] This mode of action allows it to preferentially block the excessive, pathological activation of extrasynaptic NMDA receptors while sparing the normal, physiological synaptic NMDA receptor activity essential for cognitive function.[5][7]

What sets this compound apart is its dual mechanism of action. It combines the channel-blocking properties of its memantine moiety with a nitrate (B79036) group that can induce S-nitrosylation of the NMDA receptor.[8][9] This S-nitrosylation provides an additional layer of allosteric modulation, further reducing receptor activity, particularly under hypoxic conditions often associated with ischemic insults.[8][9] This targeted, dual-action approach is believed to confer greater neuroprotective efficacy and a more favorable side-effect profile compared to less selective NMDA receptor antagonists.[5][10]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound and its derivatives.

| Compound | IC₅₀ (µM) | Receptor Target | Notes |

| This compound (YQW-036) | 2.4 | NMDA Receptor | Derivative with ethyl side chains, showing optimal activity.[11] |

| This compound (YQW-035) | 6.3 | NMDA Receptor | Derivative with a methyl side chain.[11] |

| Memantine | - | NMDA Receptor | Parent compound for comparison. Specific IC₅₀ values vary across studies but is generally considered a low-affinity antagonist.[12] |

| MK-801 | - | NMDA Receptor | High-affinity, uncompetitive antagonist often used as a reference compound in preclinical studies.[9] |

| Table 1: In Vitro NMDA Receptor Antagonism |

| Animal Model | Treatment Group | Infarct Size Reduction vs. Vehicle | Neurological/Behavioral Improvement | Reference |

| Rat transient Middle Cerebral Artery Occlusion (tMCAO) | This compound | Significant reduction (P < 0.01 vs. memantine and vehicle) | Significant improvement (P < 0.05 vs. saline) | [9][10] |

| Rat tMCAO | Memantine | Less effective than this compound | Less effective than this compound | [9][10] |

| APP/PS1 Mouse Model of Alzheimer's Disease | MN-08 (a this compound derivative) | - | Preventative and therapeutic efficacy observed | [13] |

| 3xTg-AD Mouse Model of Alzheimer's Disease | MN-08 | - | Therapeutic efficacy observed | [13] |

| Table 2: In Vivo Neuroprotective Effects of this compound |

Experimental Protocols

In Vitro Glutamate Excitotoxicity Assay

This assay is fundamental for assessing the neuroprotective potential of compounds against glutamate-induced neuronal death.

Objective: To determine the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.

Methodology:

-

Cell Culture: Primary cortical or cerebellar granule neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media.[14][15] Human iPSC-derived neurons are also increasingly used.[16]

-

Compound Pre-treatment: Neurons are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[15][17]

-

Glutamate Insult: L-glutamate is added to the culture medium at a concentration known to induce excitotoxicity (e.g., 20-100 µM).[13][18]

-

Post-incubation: The cells are incubated for a further 24 hours.[15][17]

-

Assessment of Cell Viability: Cell viability is quantified using various methods, such as:

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[15][17]

-

MTT or WST Assay: Measures mitochondrial metabolic activity.

-

Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

-

Caspase Activation Assays: Measures the activity of caspases, which are key mediators of apoptosis.[14][17]

-

In Vivo Model of Focal Cerebral Ischemia (tMCAO)

The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely used method to simulate stroke and evaluate the efficacy of neuroprotective agents.

Objective: To assess the neuroprotective effects of this compound in a rodent model of ischemic stroke.

Methodology:

-

Animal Model: Adult male spontaneously hypertensive rats (SHR) or other appropriate rodent strains are used.[7][9]

-

Surgical Procedure: The middle cerebral artery is temporarily occluded, typically for 90-120 minutes, by inserting a filament into the internal carotid artery. This induces focal cerebral ischemia.

-

Drug Administration: this compound, memantine, or a vehicle control is administered at a specific time point relative to the ischemic insult (e.g., a loading dose 2 hours post-occlusion followed by maintenance doses).[7][9]

-

Neurological Assessment: Behavioral tests, such as the Morris water maze or neurological deficit scoring, are performed to assess functional outcomes.[7][19]

-

Histological Analysis: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.[7]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Glutamate Excitotoxicity and this compound's Intervention

Caption: Glutamate Excitotoxicity Pathway and this compound's Dual Inhibition.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for In Vitro Glutamate Excitotoxicity Assay.

Experimental Workflow for In Vivo tMCAO Model

Caption: Workflow for In Vivo tMCAO Stroke Model.

Conclusion

This compound represents a significant advancement in the development of neuroprotective agents targeting glutamate excitotoxicity. Its innovative dual mechanism of action, which combines voltage-dependent channel blockade with allosteric S-nitrosylation of the NMDA receptor, offers the potential for enhanced therapeutic efficacy and a superior safety profile. The preclinical data strongly support its role in reducing neuronal damage in models of both acute and chronic neurological disorders. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human diseases characterized by glutamate excitotoxicity.

References

- 1. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Molecular Mechanisms of Glutamate Toxicity in Parkinson’s Disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Memantine: targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [medbox.iiab.me]

- 7. Pharmacologically targeted NMDA receptor antagonism by this compound for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologically targeted NMDA receptor antagonism by this compound for cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buy this compound | 765890-91-3 [smolecule.com]

- 12. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroproof.com [neuroproof.com]

- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 16. fujifilmcdi.com [fujifilmcdi.com]

- 17. innoprot.com [innoprot.com]

- 18. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Foundational Research of Nitromemantine and its Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromemantine is a novel, dual-function molecule engineered from the FDA-approved drug memantine (B1676192). It represents a significant advancement in the pharmacological targeting of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity, learning, and memory.[1][2] Over-activation of NMDARs, particularly extrasynaptic receptors, is implicated in the pathophysiology of various neurodegenerative diseases, leading to excitotoxicity and synaptic loss.[3][4] this compound was developed to address these pathological conditions by combining the NMDAR open-channel blocking properties of memantine with a nitro group capable of redox modulation, offering a unique mechanism for neuroprotection while preserving physiological synaptic function.[1][5] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action and its effects on synaptic plasticity, with detailed experimental protocols and quantitative data to support further investigation and drug development.

Mechanism of Action: A Dual-Pronged Approach

This compound's unique neuroprotective effects stem from its dual-action mechanism targeting the NMDAR through two distinct sites.[5][6]

-

Voltage-Dependent Open-Channel Blockade: The memantine component of this compound acts as a low-affinity, uncompetitive antagonist that preferentially binds to the open NMDAR channel.[4] This binding is voltage-dependent, meaning it is more effective when the neuron is depolarized, a condition often associated with excessive glutamate (B1630785) stimulation.[4] This allows this compound to selectively block pathological, sustained NMDAR activation, characteristic of excitotoxicity, while sparing the transient, physiological activation required for normal synaptic transmission and plasticity.[4][5]

-

Redox Modulation via S-Nitrosylation: The nitro moiety of this compound can be delivered to redox-sensitive cysteine residues on the NMDAR, leading to S-nitrosylation.[1][5] This post-translational modification allosterically downregulates receptor activity, providing an additional layer of inhibition.[5] Notably, this S-nitrosylation is enhanced under hypoxic conditions, directing the drug's inhibitory action towards ischemic neurons that are most vulnerable to excitotoxic damage.[5][6]

The following diagram illustrates this dual-action signaling pathway:

Quantitative Data

The following tables summarize the key quantitative findings from foundational studies on this compound and its parent compound, memantine.

Table 1: NMDAR Channel Blockade

| Compound | IC50 (µM) | Receptor Subunit | Holding Potential | Reference |

| Memantine | 0.5 - 1.0 | - | - | [5] |

| This compound (YQW-35) | 6.3 | GluN1/GluN2A | -70 mV | [5] |

| This compound (YQW-036) | 2.4 | GluN1/GluN2A | -70 mV | [5] |

| Amantadine | ~35 | - | - | [5] |

Table 2: Effects on Synaptic Plasticity (Long-Term Potentiation)

| Compound | Concentration (µM) | Effect on LTP | Quantitative Change in fEPSP Slope | Reference |

| This compound (YQW-036) | 10 | Spared | Not significantly different from control | [5] |

| MK-801 | 10 | Completely Inhibited | Potentiation blocked | [5] |

Note: While the study qualitatively reports that a neuroprotective dose of this compound (10 µM) did not inhibit LTP, specific percentage values for the field excitatory postsynaptic potential (fEPSP) slope were not provided in the primary publication.[5] The findings indicate that unlike the high-affinity NMDAR antagonist MK-801, this compound preserves this crucial form of synaptic plasticity.

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes

This technique is used to characterize the effects of compounds on ion channels expressed in a controlled environment.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding for the desired NMDAR subunits (e.g., GluN1 and GluN2A).

-

Recording Setup: Oocytes are placed in a recording chamber continuously perfused with a bath solution. Two microelectrodes, a voltage-sensing electrode and a current-passing electrode, are inserted into the oocyte.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: NMDA and glycine (B1666218) are applied to elicit a current. Once a stable baseline current is established, this compound or other compounds are co-applied at various concentrations to determine their inhibitory effects.

-

Data Analysis: The inhibition of the NMDA-induced current is measured, and dose-response curves are generated to calculate the IC50 value.[5]

Whole-Cell Patch-Clamp Recordings of Evoked EPSCs in Hippocampal Autapses

This method allows for the study of synaptic transmission in individual neurons.

-

Cell Culture: Hippocampal neurons are cultured on micro-islands of astrocytes, promoting the formation of autapses (synapses onto the same neuron).

-

Recording Configuration: The whole-cell patch-clamp technique is used to record excitatory postsynaptic currents (EPSCs). The neuron is voltage-clamped at a holding potential (e.g., -65 mV).

-

Synaptic Stimulation: An extracellular stimulating electrode is used to evoke synaptic responses.

-

Pharmacological Isolation of NMDAR currents: AMPA receptor-mediated currents are blocked using an antagonist like CNQX (e.g., 20 µM) to isolate the NMDAR component of the EPSC.

-

Drug Application: this compound or other test compounds are bath-applied to assess their effect on the NMDAR-mediated EPSC.[5]

Induction and Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a cellular correlate of learning and memory and is a crucial measure of synaptic plasticity.

-

Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from rats or mice.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSPs is recorded for a period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.

-

Drug Application: this compound or other compounds are perfused through the slice preparation before and during the experiment to assess their impact on LTP induction and maintenance.[5]

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline.

The following diagram illustrates a typical experimental workflow for an LTP experiment:

Conclusion

This compound presents a promising therapeutic strategy by offering a multi-faceted approach to NMDAR modulation. Its ability to selectively target pathological receptor overactivity while preserving physiological synaptic plasticity, such as LTP, distinguishes it from earlier generations of NMDAR antagonists. The foundational research summarized in this guide provides a solid basis for further investigation into the therapeutic potential of this compound for a range of neurological disorders characterized by excitotoxicity and synaptic dysfunction. The detailed methodologies and quantitative data presented herein are intended to facilitate the design of future preclinical and clinical studies.

References

- 1. Making sure you're not a bot! [lboro-test-vufind.koha-ptfs.co.uk]

- 2. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Lasting LTP Requires Neither Repeated Trains for Its Induction Nor Protein Synthesis for Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of LTP induction by NMDA receptor activation and nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Nitromemantine's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from initial in vitro studies on the neuroprotective effects of Nitromemantine. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach to Neuroprotection

This compound is a novel compound engineered from memantine (B1676192), an established N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective properties stem from a dual mechanism of action that targets excitotoxicity, a key pathological process in many neurodegenerative diseases.[1][2] this compound not only blocks the NMDA receptor ion channel but also delivers a nitro group to a redox modulatory site on the receptor, leading to its S-nitrosylation.[1][3] This two-pronged approach allows for a more potent and targeted inhibition of pathological NMDA receptor overactivation while preserving normal synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in vitro studies, providing a clear comparison of this compound's effects in various experimental paradigms.

Table 1: Inhibition of NMDA Receptor-Mediated Currents

| Compound | Cell Type | NMDA Receptor Subtype | Assay | IC₅₀ (µM) | Reference |

| This compound (YQW-036) | Oocytes | GluN1/GluN2A | Two-Electrode Voltage Clamp | Approaching that of memantine | [1] |

| Memantine | Rat Cortical Neurons | - | Patch Clamp | 5-10 (effective concentration) | [1] |

Table 2: Neuroprotection Against Excitotoxicity

| Compound | Cell Model | Neurotoxic Insult | Assay | Concentration (µM) | Outcome | Reference |

| This compound | Rat Primary Cortical Neurons | Aβ₁₋₄₂ (250 nM oligomers) | Intracellular Ca²⁺ (Fura-2) | 5 | Inhibition of Aβ-induced Ca²⁺ increase | [1] |

| This compound | Rat Primary Cortical Neurons | Aβ₁₋₄₂ (250 nM oligomers) | NO Generation (DAF) | 5 | Inhibition of Aβ-induced NO generation | [1] |

| Memantine | Rat Primary Cortical Neurons | NMDA (100 µM) | MTT Assay | 0.1 - 5 | Dose-dependent neuroprotection | [4] |

| Memantine | Rat Primary Cortical Neurons | NMDA (100 µM) | LDH Assay | 0.1 - 5 | Dose-dependent neuroprotection | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the initial studies of this compound.

Neuroprotection Assays (MTT and LDH)

These assays are fundamental for assessing the ability of a compound to protect neurons from a toxic insult.

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in Neurobasal medium supplemented with B27. Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/mL.

-

Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of this compound or memantine for 1-2 hours. Subsequently, a neurotoxic insult, such as NMDA (100 µM) or glutamate (B1630785) (50-100 µM), is added to the culture medium for 24 hours.

-

MTT Assay Protocol:

-

Following the 24-hour incubation with the neurotoxin, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

-

LDH Assay Protocol:

-

After the 24-hour incubation period, the culture plate is centrifuged at 500 x g for 5 minutes.

-

50 µL of the supernatant from each well is transferred to a new 96-well plate.

-

100 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.

-

The plate is incubated for 30 minutes at room temperature, protected from light.

-

The absorbance is measured at 490 nm. The amount of LDH release is proportional to the number of damaged cells.

-

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentrations, a key event in excitotoxicity.

-

Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

-

Dye Loading: Neurons are loaded with 2-5 µM Fura-2 AM in a physiological salt solution for 30-45 minutes at 37°C.

-

Imaging: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope. Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

Data Acquisition: After establishing a stable baseline, cells are exposed to a neurotoxic agent (e.g., Aβ₁₋₄₂ oligomers) in the presence or absence of this compound. The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

Electrophysiological Recordings

Electrophysiology is crucial for directly assessing the effect of this compound on NMDA receptor function.

-

Two-Electrode Voltage Clamp (Oocytes):

-

Xenopus oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

After 2-4 days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current injection).

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

NMDA (100 µM) and glycine (B1666218) (10 µM) are applied to evoke an inward current.

-

The effect of different concentrations of this compound on the NMDA-evoked current is measured to determine the IC₅₀.

-

-

Whole-Cell Patch Clamp (Neurons):

-

Primary cortical neurons are cultured on coverslips.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to gain electrical access to the cell interior.

-

The neuron is voltage-clamped at -60 mV.

-

NMDA receptor-mediated currents are evoked by local application of NMDA/glycine or by stimulating presynaptic inputs.

-

The effect of this compound on the amplitude and kinetics of these currents is recorded.

-

Biotin Switch Assay for S-Nitrosylation

This assay is used to specifically detect the S-nitrosylation of proteins, such as the NMDA receptor.

-

Sample Preparation: Brain lysates from treated and untreated animals or cell lysates are prepared.

-

Blocking of Free Thiols: Free cysteine thiols in the protein lysates are blocked using a methylthiolating reagent (e.g., MMTS).

-

Reduction of S-Nitrosothiols: The S-nitrosylated cysteines are then selectively reduced to free thiols using ascorbate.

-

Labeling with Biotin: The newly formed free thiols are labeled with a biotinylating reagent (e.g., biotin-HPDP).

-

Detection: The biotinylated proteins are then detected by Western blotting using an anti-biotin antibody or captured using streptavidin beads followed by immunoblotting for the protein of interest (e.g., GluN1 subunit of the NMDA receptor).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the initial in vitro studies of this compound.

Caption: Dual mechanism of this compound at the NMDA receptor.

Caption: Experimental workflow for neuroprotection assays.

References

Methodological & Application

Nitromemantine Administration in Alzheimer's Disease Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals